molecular formula C21H23NO4S B1671074 Ecadotril CAS No. 112573-73-6

Ecadotril

Cat. No.: B1671074
CAS No.: 112573-73-6
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-LJQANCHMSA-N
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Description

Ecadotril is a neutral endopeptidase inhibitor, specifically targeting the enzyme neprilysin (EC 3.4.24.11). It is the (S)-enantiomer of racthis compound and is known for its role in the inactivation of various vasoactive peptides, such as natriuretic peptide, vasoactive intestinal peptide, and bradykinin . This compound is used primarily for its cardiovascular and intestinal antisecretory effects.

Mechanism of Action

Target of Action

Ecadotril is a neutral endopeptidase inhibitor . Neutral endopeptidase (NEP), also known as neprilysin, is an enzyme that degrades a variety of peptide hormones . This compound, being the (S)-enantiomer of racthis compound, targets this enzyme .

Mode of Action

This compound, through its active metabolite thiorphan, inhibits the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . This inhibition of NEP leads to an increase in the levels of these peptides, which can have various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the degradation of peptide hormones. By inhibiting NEP, this compound prevents the breakdown of these hormones, leading to increased levels in the body . This can affect various downstream processes, depending on the specific hormones involved .

Pharmacokinetics

Upon oral administration, this compound is rapidly and effectively converted into the active metabolite thiorphan . In a single-dose study, significant inhibition of plasma NEP activity was seen as early as 30 minutes after ingestion .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific peptide hormones whose levels are increased due to NEP inhibition. For example, increased levels of enkephalins could have analgesic effects, while increased levels of ANP could have effects on blood pressure and fluid balance .

Biochemical Analysis

Biochemical Properties

Ecadotril interacts with the enzyme neutral endopeptidase (NEP), which is part of the peptidase family M13 . This family is known to activate or inactivate oligopeptide (pro)-hormones such as opioid peptides . This compound, by inhibiting NEP, can potentially influence these biochemical reactions .

Cellular Effects

Given its role as a NEP inhibitor, it is likely that this compound can influence cell function by altering the activity of peptides that are normally broken down by NEP .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme NEP . This inhibition can lead to changes in the activity of peptides that are substrates of NEP, potentially leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

One study has developed an algorithm for detecting a reasonable temporal correlation between the administration of a drug and the alteration of a laboratory value course .

Dosage Effects in Animal Models

In a study conducted on dogs with induced congestive heart failure, this compound was administered at doses of 3, 10, or 30 mg/kg of body weight . The study found that urinary sodium excretion significantly increased in response to the low and high doses of this compound but not in response to the 10 mg/kg dose .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of peptides by the enzyme NEP . By inhibiting NEP, this compound can potentially alter this metabolic pathway and influence the levels of certain peptides in the body .

Transport and Distribution

Given its role as a NEP inhibitor, it is likely that this compound’s distribution within the body is influenced by the distribution of NEP .

Subcellular Localization

As a small molecule drug, it is likely that this compound can diffuse across cell membranes and therefore could potentially be found in various subcellular compartments .

Chemical Reactions Analysis

Types of Reactions: Ecadotril undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions involving the ester or amide groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Ecadotril has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its selective inhibition of neprilysin without affecting other enzymes like ACE. This selectivity reduces the risk of adverse effects associated with dual inhibition, making this compound a safer option for specific therapeutic applications .

Properties

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861036
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112573-73-6
Record name Ecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112573-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecadotril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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